5-Hydroxy-2-isopropyl-N-methylbenzamide

Description

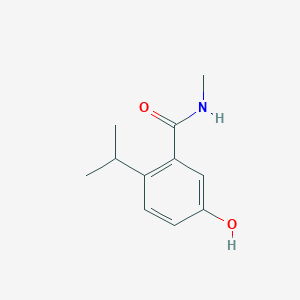

5-Hydroxy-2-isopropyl-N-methylbenzamide is a benzamide derivative characterized by a hydroxy group at the 5th position, an isopropyl substituent at the 2nd position, and an N-methylamide functional group. Its structural features, particularly the hydroxy and isopropyl groups, influence its electronic, steric, and coordination properties, making it relevant for applications in catalysis or medicinal chemistry .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

5-hydroxy-N-methyl-2-propan-2-ylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-7(2)9-5-4-8(13)6-10(9)11(14)12-3/h4-7,13H,1-3H3,(H,12,14) |

InChI Key |

ZXFRHBSHARIWOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)O)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-isopropyl-N-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. for functionalized molecules, milder conditions such as ultrasonic irradiation and the use of solid acid catalysts are preferred .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-isopropyl-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce amines.

Scientific Research Applications

5-Hydroxy-2-isopropyl-N-methylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.

Industry: Benzamide derivatives are used in the pharmaceutical, paper, and plastic industries.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound can form complexes through the addition of H3O+ ions to the carbonyl group of the amide, leading to hydrolysis and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Substituent Effects and Functional Group Diversity

Key Observations :

- The N,O-bidentate group in ’s compound enhances its utility in catalysis, whereas this compound’s 5-OH and isopropyl groups may favor steric hindrance or selective coordination .

- The methyl ester in ’s compound introduces hydrolytic sensitivity compared to the stable amide bond in the target compound, impacting pharmacokinetics in biological systems .

Comparison :

Spectroscopic and Crystallographic Insights

- : X-ray analysis confirmed planar benzamide core and hydrogen bonding between the hydroxy and amide groups, critical for directing-group efficacy in catalysis .

- : Crystal packing of the related compound (Chen et al., 2011) revealed intramolecular hydrogen bonds between the hydroxy and amide groups, stabilizing the structure .

- This compound : Predicted to exhibit strong O–H···N hydrogen bonding (5-OH to amide), with isopropyl groups contributing to hydrophobic interactions in supramolecular assemblies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.